An In-Depth Technical Guide to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Chemical Properties, Structure, and Synthetic Pathways
An In-Depth Technical Guide to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine: Chemical Properties, Structure, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is a secondary amine derivative built upon the benzo[b]thiophene scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, structural features, and plausible synthetic routes. The benzo[b]thiophene core is associated with a wide spectrum of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers exploring the potential of this and related compounds in drug discovery and development, with a particular focus on its potential interactions with key neurological targets.
Introduction: The Significance of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene moiety, an aromatic heterocyclic compound, is a cornerstone in the development of novel therapeutic agents. Its structural resemblance to endogenous molecules allows it to interact with a variety of biological targets. The inherent versatility of the benzo[b]thiophene ring system permits a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the discovery of numerous benzo[b]thiophene-containing compounds with diverse pharmacological profiles, including but not limited to anti-microbial, anti-cancer, anti-inflammatory, antioxidant, anti-tubercular, anti-diabetic, and anti-convulsant activities.[1] The exploration of derivatives such as 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is a logical progression in the quest for novel drug candidates with enhanced potency and selectivity.
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine consists of a benzo[b]thiophene core functionalized at the 2-position with an N-methylmethanamine group. The hydrochloride salt is a common form for handling and formulation purposes.
Molecular Structure:
Caption: Chemical structure of 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine.
Physicochemical Data Summary:
While experimental data for the free base is limited, the properties of the hydrochloride salt are more commonly reported.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₁NS | Inferred |
| Molecular Weight (Free Base) | 177.27 g/mol | Inferred |
| Molecular Weight (HCl Salt) | 213.73 g/mol | Vendor Data |
| CAS Number (HCl Salt) | 849776-43-8 | Vendor Data |
| Appearance | Solid | [2] |
| Storage Conditions | Room temperature, protected from light, sealed in dry conditions. | [3] |
Synthesis and Characterization
A plausible and efficient synthetic route to 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is through the reductive amination of benzo[b]thiophene-2-carbaldehyde. This method offers a direct and high-yielding pathway to the target secondary amine.
Synthetic Workflow:
Caption: Proposed two-part synthesis of the target compound.
Experimental Protocol: Synthesis of Benzo[b]thiophene-2-carbaldehyde
The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic compounds like benzo[b]thiophene.[4][5]
Materials:
-
Benzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of benzo[b]thiophene in dry DCM, add DMF and cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure benzo[b]thiophene-2-carbaldehyde.
Experimental Protocol: Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[4][6]
Materials:
-
Benzo[b]thiophene-2-carbaldehyde
-
Methylamine (solution in THF or ethanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (ethanolic solution)
Procedure:
-
Dissolve benzo[b]thiophene-2-carbaldehyde in methanol.
-
Add a solution of methylamine and stir the mixture at room temperature to form the imine intermediate.
-
Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain the crude free base.
-
For the hydrochloride salt, dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of ethanolic HCl.
-
Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride.
Spectroscopic Characterization (Predicted)
¹H NMR (predicted):
-
Aromatic protons (benzo[b]thiophene): Multiple signals in the range of δ 7.2-8.0 ppm.
-
Thiophene proton (at C3): A singlet around δ 7.0-7.5 ppm.
-
Methylene protons (-CH₂-N): A singlet or a multiplet around δ 3.8-4.2 ppm.
-
N-Methyl protons (-N-CH₃): A singlet around δ 2.4-2.8 ppm.
-
N-H proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR (predicted):
-
Aromatic carbons: Multiple signals in the range of δ 120-145 ppm.
-
Methylene carbon (-CH₂-N): A signal around δ 50-60 ppm.
-
N-Methyl carbon (-N-CH₃): A signal around δ 30-40 ppm.
IR Spectroscopy (predicted):
-
N-H stretch: A broad absorption in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
C-N stretch: An absorption in the region of 1020-1250 cm⁻¹.
Mass Spectrometry (predicted):
-
Molecular Ion (M⁺) for C₁₀H₁₁NS: Expected at m/z = 177.06.
-
Major Fragmentation Pattern: Likely to involve cleavage of the benzylic C-C bond, leading to a stable benzo[b]thiophenylmethyl cation.
Biological and Pharmacological Relevance
The benzo[b]thiophene scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine is scarce, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.
Potential as a Cholinesterase Inhibitor
Several studies have highlighted the potential of benzo[b]thiophene derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[7] For instance, certain benzo[b]thiophene-chalcone hybrids have demonstrated significant inhibitory activity against both enzymes.[7] Given the structural similarities, 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine warrants investigation for its potential as a cholinesterase inhibitor.
Affinity for Serotonin and Dopamine Receptors
Derivatives of benzo[b]thiophene have been shown to possess affinity for various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors, which are key targets for the treatment of neuropsychiatric disorders.
-
Serotonin Receptors: Certain 4-(piperazinyl)-1-benzo[b]thiophene derivatives have been identified as potent antagonists of the vascular 5-HT₁B receptor.[8] Additionally, arylpiperazine derivatives linked to a benzothiophene core have shown high affinity for the 5-HT₁A receptor, a target for anxiolytic and antidepressant drugs.[9]
-
Dopamine Receptors: Benzothiophene analogs have been evaluated for their affinity at D₂-like dopamine receptors, with some exhibiting non-selective binding to both D₂ and D₃ subtypes.[10][11] Furthermore, certain benzothiophene morpholine analogues have been designed as selective dopamine D₃ receptor ligands with high affinity, showing potential in the treatment of drug addiction.[12]
Potential Signaling Pathways:
Caption: Potential biological targets and therapeutic areas.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride is not publicly available, general precautions for handling similar aromatic amines and sulfur-containing heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Directions
1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine represents a molecule of significant interest for further investigation in the field of drug discovery. Its synthesis is achievable through established and reliable chemical transformations. Based on the extensive biological activities of the benzo[b]thiophene scaffold, this compound holds promise as a modulator of key neurological targets, including cholinesterases, and serotonin and dopamine receptors. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequently, a thorough in vitro pharmacological profiling is warranted to elucidate its specific biological targets and mechanism of action. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics for neurodegenerative and neuropsychiatric disorders.
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